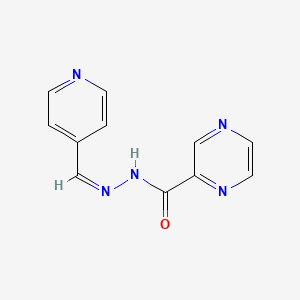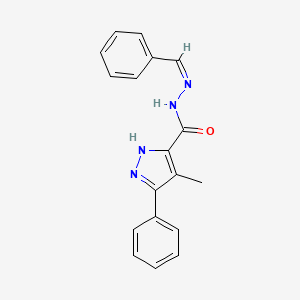
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, also known as A-85380, is a synthetic compound that belongs to the tetrahydroisoquinoline family. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
作用機序
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline binds to nicotinic acetylcholine receptors in the brain, which are responsible for the release of neurotransmitters such as dopamine and serotonin. By binding to these receptors, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can increase the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can improve cognitive function and memory in animal models. It has also been shown to have a positive effect on mood and anxiety levels. Additionally, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.
実験室実験の利点と制限
One advantage of using 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively bind to nicotinic acetylcholine receptors, which allows for more targeted research. However, one limitation is that its effects may differ between animal models and humans, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
1. Further research into the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Investigating the effect of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on different types of nicotinic acetylcholine receptors.
3. Studying the long-term effects of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on cognitive function and memory.
4. Investigating the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of other addiction disorders, such as opioid addiction.
5. Developing more selective and potent analogs of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline for potential therapeutic use.
合成法
The synthesis of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-acetyl-1,2,3,4-tetrahydroisoquinoline and 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatography techniques.
科学的研究の応用
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use as a therapeutic agent in the treatment of various neurological disorders. Its ability to bind to nicotinic acetylcholine receptors in the brain has been shown to have a positive effect on cognitive function and memory. It has also been studied for its potential use in the treatment of nicotine addiction, as it can mimic the effects of nicotine without the harmful side effects associated with smoking.
特性
IUPAC Name |
1-(6,7-dimethoxy-1-pyridin-3-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)20-8-6-13-9-16(22-2)17(23-3)10-15(13)18(20)14-5-4-7-19-11-14/h4-5,7,9-11,18H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBKLOOWYKPXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CN=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-acetyl-6,7-dimethoxy-1-(3-pyridyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)





![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)



![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)

